REACTION_CXSMILES
|
C([Li])CCC.C(N[CH:10]([CH3:12])[CH3:11])(C)C.[I:13][C:14]1C(C)=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17]([OH:19])=[O:18].IC.Cl>O1CCCC1>[I:13][C:14]1[C:12]([CH2:10][CH3:11])=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17]([OH:19])=[O:18]
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Name
|
|
Quantity
|
36.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
8.02 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
114 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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IC=1C(=C(C(=O)O)C=CC1)C
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Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
9.51 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-50 °C
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Type
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CUSTOM
|
Details
|
the mixture was further stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
After the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the mixture was raised from −50° C. to −20° C. over 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with 1N hydrochloric acid, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=C(C(=O)O)C=CC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.48 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 103.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |